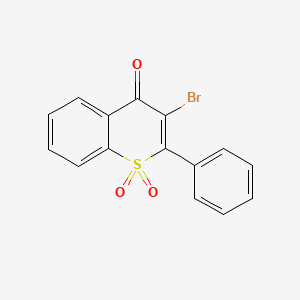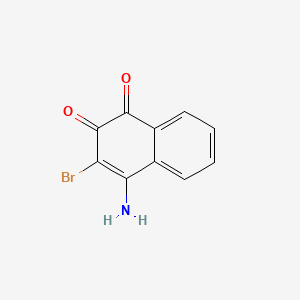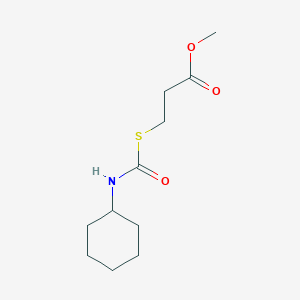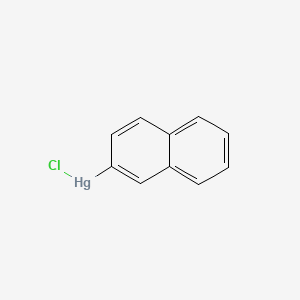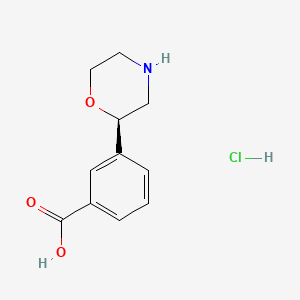
(R)-3-(Morpholin-2-YL)benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Morpholin-2-YL)benzoic acid hydrochloride is a chemical compound that features a morpholine ring attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Morpholin-2-YL)benzoic acid hydrochloride typically involves the reaction of 3-bromobenzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Morpholin-2-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
®-3-(Morpholin-2-YL)benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(Morpholin-2-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Morpholin-4-yl)benzoic acid
- 4-(Morpholin-2-yl)benzoic acid
- 2-(Morpholin-2-yl)benzoic acid
Uniqueness
®-3-(Morpholin-2-YL)benzoic acid hydrochloride is unique due to its specific stereochemistry and the position of the morpholine ring on the benzoic acid. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-2-8(6-9)10-7-12-4-5-15-10;/h1-3,6,10,12H,4-5,7H2,(H,13,14);1H/t10-;/m0./s1 |
InChI-Schlüssel |
YRAKWPCHTBNSKM-PPHPATTJSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)C2=CC(=CC=C2)C(=O)O.Cl |
Kanonische SMILES |
C1COC(CN1)C2=CC(=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
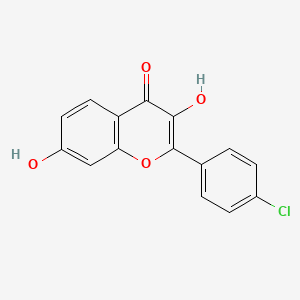
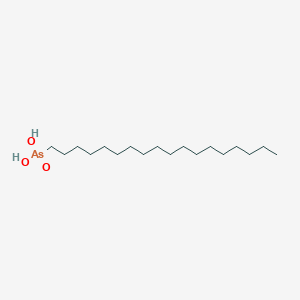
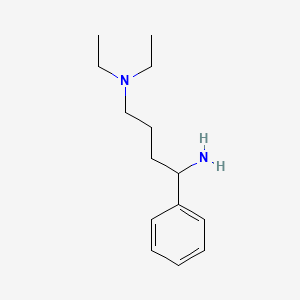

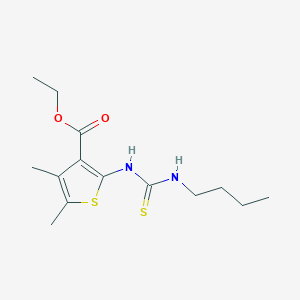
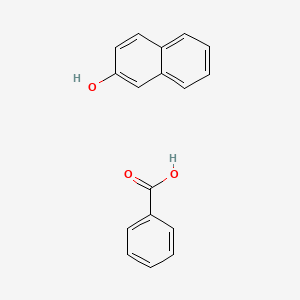

![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
